molecular formula C13H13ClN2O2 B572327 4-Amino-6-chloro-8-methylquinoline-3-carboxylic acid ethyl ester CAS No. 1242260-21-4

4-Amino-6-chloro-8-methylquinoline-3-carboxylic acid ethyl ester

Cat. No.: B572327
CAS No.: 1242260-21-4
M. Wt: 264.709
InChI Key: PYOSFGFQAITYPP-UHFFFAOYSA-N
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Description

4-Amino-6-chloro-8-methylquinoline-3-carboxylic acid ethyl ester is a chemical compound with the molecular formula C13H13ClN2O2 and a molecular weight of 264.71 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-chloro-8-methylquinoline-3-carboxylic acid ethyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-8-methylquinoline-3-carboxylic acid.

    Amination: The 6-chloro-8-methylquinoline-3-carboxylic acid undergoes amination to introduce the amino group at the 4-position.

    Esterification: The carboxylic acid group is then esterified using ethanol in the presence of a catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-chloro-8-methylquinoline-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups.

Scientific Research Applications

4-Amino-6-chloro-8-methylquinoline-3-carboxylic acid ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-6-chloro-8-methylquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-6-chloro-8-methylquinoline-3-carboxylic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

1242260-21-4

Molecular Formula

C13H13ClN2O2

Molecular Weight

264.709

IUPAC Name

ethyl 4-amino-6-chloro-8-methylquinoline-3-carboxylate

InChI

InChI=1S/C13H13ClN2O2/c1-3-18-13(17)10-6-16-12-7(2)4-8(14)5-9(12)11(10)15/h4-6H,3H2,1-2H3,(H2,15,16)

InChI Key

PYOSFGFQAITYPP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)Cl)N

Synonyms

4-Amino-6-chloro-8-methylquinoline-3-carboxylic acid ethyl ester

Origin of Product

United States

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